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Compound of Interest

Compound Name:
Methyl 2-amino-4,6-

dichloronicotinate

Cat. No.: B1425226 Get Quote

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4,6-
dichloronicotinate

Abstract
Methyl 2-amino-4,6-dichloronicotinate is a substituted pyridine derivative of significant

interest in synthetic organic chemistry, serving as a versatile building block for more complex

molecules, particularly in the development of pharmaceutical and agrochemical agents.

Understanding its physical properties is paramount for its effective handling, characterization,

and application in research and development. This guide provides a comprehensive overview

of the known and predicted physical and chemical characteristics of Methyl 2-amino-4,6-
dichloronicotinate, outlines detailed experimental protocols for its characterization, and offers

insights into the structural basis of its properties.

Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its unequivocal

identity. Methyl 2-amino-4,6-dichloronicotinate is systematically named methyl 2-amino-4,6-

dichloropyridine-3-carboxylate.[1] Its identity is defined by its unique CAS Registry Number,

molecular formula, and structure.
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Identifier Value Source

IUPAC Name
methyl 2-amino-4,6-

dichloropyridine-3-carboxylate
PubChem[1]

CAS Number 1044872-40-3 PubChem[1]

Molecular Formula C₇H₆Cl₂N₂O₂ PubChem[1]

Molecular Weight 221.04 g/mol PubChem[1]

Canonical SMILES
COC(=O)C1=C(N=C(C=C1Cl)

Cl)N
PubChem[1]

InChIKey
HJZKXHRUERDKKA-

UHFFFAOYSA-N
PubChem[1]

The molecular structure features a pyridine ring substituted with two chlorine atoms at positions

4 and 6, an amino group at position 2, and a methyl carboxylate group at position 3. The

electron-withdrawing nature of the chlorine atoms and the ester group, combined with the

electron-donating amino group, creates a unique electronic environment that dictates the

molecule's reactivity and physical properties.

Caption: 2D Structure of Methyl 2-amino-4,6-dichloronicotinate.

Physicochemical Properties
The bulk properties of a compound are a direct consequence of its molecular structure. While

experimental data for this specific molecule is sparse, properties can be predicted based on its

functional groups and data from structurally similar compounds.
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Property Value / Observation
Rationale / Comparative
Data

Appearance
White to off-white or pale

yellow solid.

Based on related compounds

like Methyl 4,6-

Dichloronicotinate, which

appears as a white to almost

white powder or crystal.[2][3]

Melting Point Data not available.

The related compound, Methyl

4,6-Dichloronicotinate (lacking

the 2-amino group), has a

melting point of 43-47 °C.[2][3]

The presence of the amino

group allows for hydrogen

bonding, which would be

expected to increase the

melting point relative to this

analog.

Boiling Point Data not available.

High molecular weight and

polarity suggest a high boiling

point, likely requiring vacuum

distillation to prevent

decomposition. Ethyl 4,6-

dichloronicotinate boils at 85°C

under high vacuum (0.01

mmHg).[4]

Solubility

Expected to be soluble in polar

organic solvents like methanol,

ethanol, DMSO, and ethyl

acetate.

The presence of the amino

and ester groups should confer

solubility in polar organic

solvents. Ethyl 4,6-

dichloronicotinate is noted as

being soluble in methanol.[4]

Poor solubility in water is

expected due to the

dichlorinated aromatic ring.
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Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of a compound. The

following sections detail the expected spectral signatures for Methyl 2-amino-4,6-
dichloronicotinate.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this

molecule is expected to show characteristic absorption bands.

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of the

symmetric and asymmetric stretching of the primary amine (-NH₂) group.[5]

C-H Stretching: Bands around 2950-3000 cm⁻¹ from the methyl group and a weaker band

above 3000 cm⁻¹ for the aromatic C-H.

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to

the carbonyl of the methyl ester.

N-H Bending: A notable band in the 1600-1650 cm⁻¹ region due to the scissoring vibration of

the amino group.[5]

C=C and C=N Stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹

region.

C-O Stretching: A strong band for the ester C-O bond is expected between 1100-1300 cm⁻¹.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹,

are indicative of the carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR:

-OCH₃ Protons: A singlet integrating to 3 hydrogens, expected around δ 3.8-4.0 ppm.
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-NH₂ Protons: A broad singlet integrating to 2 hydrogens, with a chemical shift that can

vary (typically δ 5.0-7.0 ppm) depending on solvent and concentration.

Aromatic Proton (H-5): A sharp singlet integrating to 1 hydrogen, expected in the aromatic

region (δ 6.5-7.5 ppm). The precise shift is influenced by the adjacent chloro and ester

groups.

¹³C NMR:

-OCH₃ Carbon: A signal around δ 50-55 ppm.

Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The

carbons bonded to chlorine (C-4, C-6) and the amino group (C-2) will be significantly

shifted. The carbonyl-bearing carbon (C-3) will also have a characteristic shift.

Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 165-175 ppm.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion (M⁺)

cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be

observed:

M⁺: (containing two ³⁵Cl isotopes) at m/z ≈ 220.

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 222.

[M+4]⁺: (containing two ³⁷Cl isotopes) at m/z ≈ 224.

The relative intensity of these peaks is expected to be approximately 9:6:1, which is a

definitive signature for a molecule containing two chlorine atoms.

Fragmentation: Common fragmentation pathways would include the loss of the methoxy

group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
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Experimental Protocols for Physical
Characterization
To ensure scientific integrity, physical properties must be determined using validated

experimental methods.

Sample Preparation

Physical & Spectroscopic Analysis

Data Interpretation

Synthesized Compound

Purification
(e.g., Recrystallization)

Melting Point
Determination FTIR Spectroscopy NMR Spectroscopy

(¹H & ¹³C) Mass Spectrometry

Consolidated Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Methyl 2-amino-4,6-dichloronicotinate | C7H6Cl2N2O2 | CID 46856279 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Methyl 4,6-Dichloronicotinate | 65973-52-6 | Tokyo Chemical Industry UK Ltd.
[tcichemicals.com]

3. Methyl 4,6-Dichloronicotinate | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]

4. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]

5. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Methyl 2-amino-4,6-dichloronicotinate physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1425226#methyl-2-amino-4-6-dichloronicotinate-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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